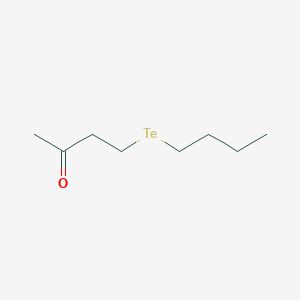
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4S. It is known for its unique structure, which includes a pyridine ring substituted with amino, methylsulfanyl, and ester groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate typically involves the reaction of 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
化学反应分析
Types of Reactions: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amino derivatives.
科学研究应用
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
作用机制
The mechanism of action of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
相似化合物的比较
- Dimethyl 2,6-pyridinedicarboxylate
- Dimethyl 2,3-pyridinedicarboxylate
- Dimethyl 2,5-pyridinedicarboxylate
Comparison: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is unique due to the presence of both amino and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to other dimethyl pyridinedicarboxylate derivatives. For example, the amino group enhances its potential for hydrogen bonding and nucleophilic substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction reactions .
属性
CAS 编号 |
149726-22-7 |
|---|---|
分子式 |
C10H12N2O4S |
分子量 |
256.28 g/mol |
IUPAC 名称 |
dimethyl 6-amino-2-methylsulfanylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-15-9(13)5-4-6(11)12-8(17-3)7(5)10(14)16-2/h4H,1-3H3,(H2,11,12) |
InChI 键 |
TVGTVBCTISANCD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=C1C(=O)OC)SC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
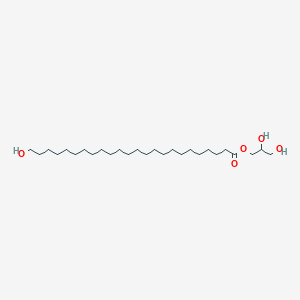
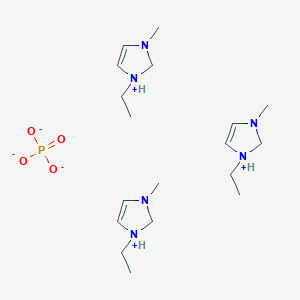


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
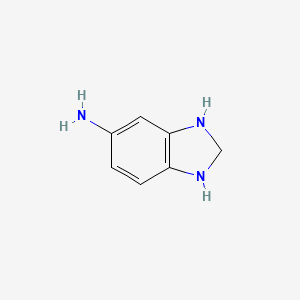
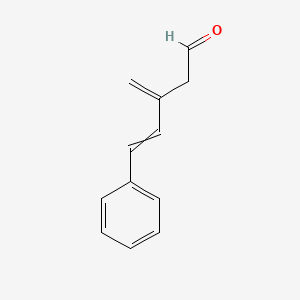
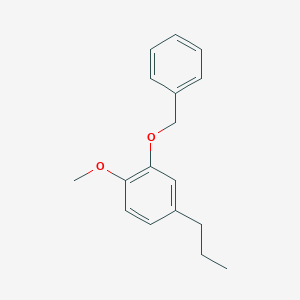

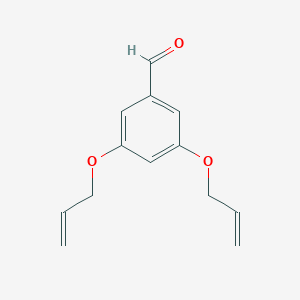
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
